molecular formula C4H5AuO4S B1210753 Aurothiomalate CAS No. 33796-26-8

Aurothiomalate

Cat. No.: B1210753
CAS No.: 33796-26-8
M. Wt: 346.11 g/mol
InChI Key: XJHSMFDIQHVMCY-UHFFFAOYSA-M
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Description

It is one of the few gold compounds employed in modern medicine, particularly for the treatment of rheumatoid arthritis . The compound is known for its ability to modulate the immune system and reduce inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the use of sodium hydroxide to facilitate the formation of the gold-thiomalate complex. The process can be summarized as follows:

  • Dissolve gold chloride in water.
  • Add thiomalic acid to the solution.
  • Adjust the pH using sodium hydroxide to form the gold-thiomalate complex.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Aurothiomalate undergoes various chemical reactions, including:

    Oxidation: The gold in this compound can be oxidized, although this is not a common reaction under physiological conditions.

    Reduction: The gold can be reduced to its elemental form, but this requires specific reducing agents.

    Substitution: this compound can undergo substitution reactions where the thiomalate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Ligands such as phosphines or thiols can be used to replace the thiomalate ligand.

Major Products:

Scientific Research Applications

Aurothiomalate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various chemical reactions.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Primarily used in the treatment of rheumatoid arthritis. It has also shown potential in treating other inflammatory conditions and certain types of cancer.

    Industry: Employed in the development of new materials and nanotechnology applications.

Mechanism of Action

The precise mechanism of action of aurothiomalate is not fully understood. it is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of phagocytic cells and inhibits interactions between class II major histocompatibility complex peptides . Additionally, it inhibits several enzymes, including acid phosphatase, beta-glucuronidase, and elastase .

Comparison with Similar Compounds

    Auranofin: An orally administered gold compound with similar anti-rheumatic properties.

    Aurothioglucose: Another injectable gold compound used for rheumatoid arthritis.

Comparison:

This compound stands out due to its specific immunomodulatory effects and its established use in treating rheumatoid arthritis. Its unique combination of gold and thiomalate provides distinct therapeutic benefits compared to other gold compounds.

Properties

Key on ui mechanism of action

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease.

CAS No.

33796-26-8

Molecular Formula

C4H5AuO4S

Molecular Weight

346.11 g/mol

IUPAC Name

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+)

InChI

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

XJHSMFDIQHVMCY-UHFFFAOYSA-M

SMILES

C(C(C(=O)O)[S-])C(=O)O.[Au+]

Canonical SMILES

C(C(C(=O)O)[S-])C(=O)O.[Au+]

Synonyms

Aurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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